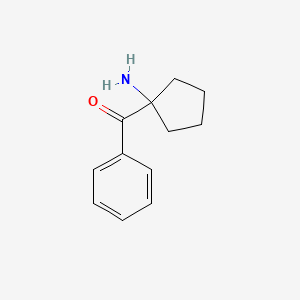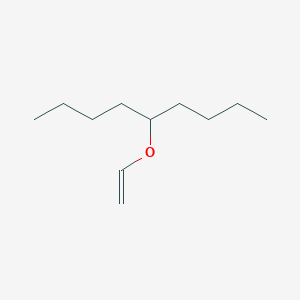
5-(Ethenyloxy)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethenyloxy)nonane is an organic compound with the molecular formula C11H22O. It is characterized by the presence of an ethenyloxy group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)nonane can be achieved through several methods. One common approach involves the reaction of nonane with ethenyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the ethenyloxy group. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The industrial process may also include purification steps to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
5-(Ethenyloxy)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Substitution: Various substituted nonane derivatives depending on the reagents used.
Scientific Research Applications
5-(Ethenyloxy)nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in studies involving lipid metabolism and membrane structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Ethenyloxy)nonane exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Nonanone: A ketone with a similar nonane backbone but different functional group.
5-Ethylnonane: A hydrocarbon with an ethyl group attached to the nonane chain.
5-(2-Hydroxyethyl)nonane-1,9-diol: A diol with hydroxyethyl groups attached to the nonane chain.
Uniqueness
5-(Ethenyloxy)nonane is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for specific chemical transformations and applications that are not possible with other nonane derivatives.
Properties
CAS No. |
564478-60-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
5-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-4-7-9-11(12-6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
InChI Key |
UXQSMGVKRZEJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


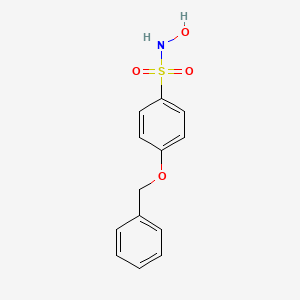
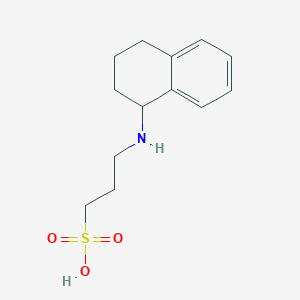
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
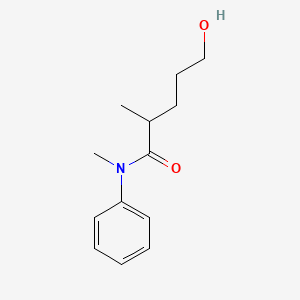
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

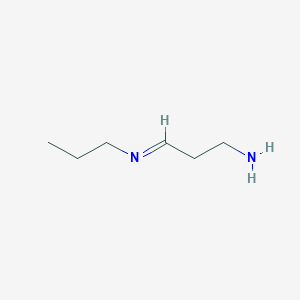
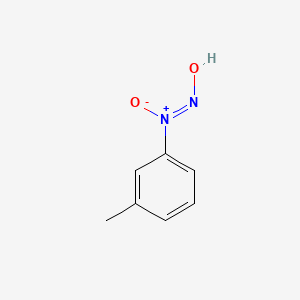
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
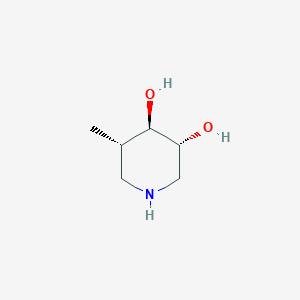

![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
